N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine
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Overview
Description
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorobenzoyl group, and a pyrimidin-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine-4-carboxylic acid with 2-fluorobenzoyl chloride under basic conditions to form the intermediate N-(2-fluorobenzoyl)piperidine. This intermediate is then reacted with 6-dimethylpyrimidin-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the pyrimidin-4-amine group.
N-cyclopropyl-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}benzamide: Contains a similar fluorobenzoyl-piperidine structure but with different substituents.
Uniqueness
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is unique due to the presence of both the fluorobenzoyl and pyrimidin-4-amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-13-11-17(21-12-20-13)22(2)14-7-9-23(10-8-14)18(24)15-5-3-4-6-16(15)19/h3-6,11-12,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWCRYOZOYPHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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